2-Azido-4-chloro-1-fluorobenzene 2-Azido-4-chloro-1-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 1156849-91-0
VCID: VC3044663
InChI: InChI=1S/C6H3ClFN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H
SMILES: C1=CC(=C(C=C1Cl)N=[N+]=[N-])F
Molecular Formula: C6H3ClFN3
Molecular Weight: 171.56 g/mol

2-Azido-4-chloro-1-fluorobenzene

CAS No.: 1156849-91-0

Cat. No.: VC3044663

Molecular Formula: C6H3ClFN3

Molecular Weight: 171.56 g/mol

* For research use only. Not for human or veterinary use.

2-Azido-4-chloro-1-fluorobenzene - 1156849-91-0

Specification

CAS No. 1156849-91-0
Molecular Formula C6H3ClFN3
Molecular Weight 171.56 g/mol
IUPAC Name 2-azido-4-chloro-1-fluorobenzene
Standard InChI InChI=1S/C6H3ClFN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H
Standard InChI Key SZIYJYFCSMMJAB-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)N=[N+]=[N-])F
Canonical SMILES C1=CC(=C(C=C1Cl)N=[N+]=[N-])F

Introduction

2-Azido-4-chloro-1-fluorobenzene is an organic compound characterized by its molecular formula C₆H₃ClFN₃ and a molecular weight of 171.56 g/mol . This compound is a halogenated aromatic derivative, featuring an azide group (-N₃), a chlorine atom (-Cl), and a fluorine atom (-F) attached to a benzene ring. The presence of these functional groups imparts unique chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various fields of research, including medicinal chemistry and materials science.

Synthesis Methods

The synthesis of 2-Azido-4-chloro-1-fluorobenzene typically involves nucleophilic aromatic substitution reactions. A common method starts with a suitable precursor, such as 2-chloro-1-fluorobenzene, which undergoes substitution with sodium azide under controlled conditions. While specific industrial production methods are not well-documented, scaling up laboratory procedures to optimize yield and purity is likely. This may involve continuous flow processes to enhance efficiency and safety.

Applications in Research and Industry

This compound is used in various scientific research applications, including:

  • Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.

  • Biology: In the development of bioorthogonal chemistry techniques for labeling and tracking biomolecules.

  • Medicine: As an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

  • Industry: In the production of specialty chemicals and materials, including polymers and advanced materials.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of 2-Azido-4-chloro-1-fluorobenzene, it can be compared with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
2-Azido-4-chloro-1-iodobenzeneIodine instead of fluorineDifferent reactivity due to iodine's larger size and higher polarizability.
2-Azido-4-chloro-1-bromobenzeneBromine instead of fluorineDifferent reactivity due to bromine's larger size compared to fluorine.
2-Azido-1-chloro-4-fluorobenzeneDifferent positional arrangement of substituentsSimilar molecular formula but different steric effects .

Biological Applications

The biological activity of 2-Azido-4-chloro-1-fluorobenzene is primarily attributed to its ability to engage in bioorthogonal reactions. The azide group enables selective labeling of biomolecules in living systems, allowing researchers to visualize protein dynamics and interactions within live cells. This compound serves as a building block for synthesizing more complex molecules in pharmaceuticals and agrochemicals.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator